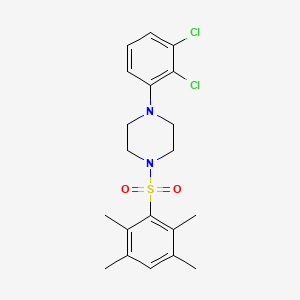
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, commonly known as TCS 359, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of TCS 359 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in several physiological processes such as inflammation, immune response, and cell proliferation. By inhibiting PDE4, TCS 359 increases cAMP levels, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
TCS 359 has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation in several animal models of disease, including arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TCS 359 has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of TCS 359 for lab experiments is its specificity for PDE4. This allows researchers to investigate the specific role of PDE4 in various physiological processes. However, one limitation of TCS 359 is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
将来の方向性
There are several future directions for research on TCS 359. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Several studies have shown that TCS 359 can reduce inflammation in animal models of IBD, and further research is needed to investigate its potential as a therapeutic agent for this condition. Another area of interest is its potential use in the treatment of cancer. While TCS 359 has been shown to inhibit the growth of cancer cells in vitro and in vivo, further research is needed to investigate its potential as a cancer treatment. Finally, TCS 359 has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to investigate its neuroprotective effects in these conditions.
合成法
TCS 359 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-Dichlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
TCS 359 has been extensively studied for its potential applications in the field of medicine. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-12-14(2)16(4)20(15(13)3)27(25,26)24-10-8-23(9-11-24)18-7-5-6-17(21)19(18)22/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCSMAQXDMNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575112.png)
![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)
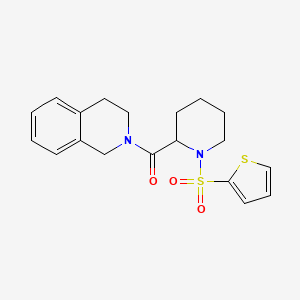
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2575117.png)

![4-(3-Phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyridine-2-carbonitrile](/img/structure/B2575121.png)
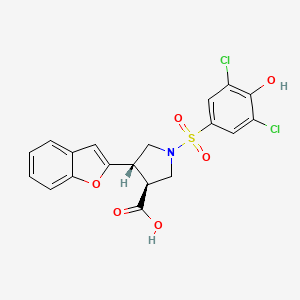


![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)
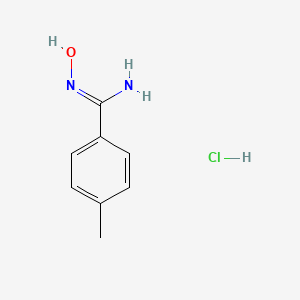

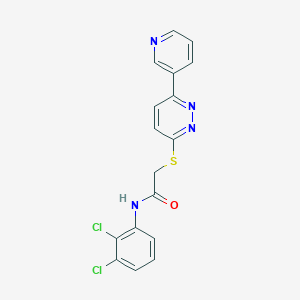
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)